1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide
Descripción
Propiedades
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.BrH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWWJBRTKYDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-82-1 | |
| Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Métodos De Preparación
Starting Material Preparation: 2-Bromo-5-(trifluoromethyl)pyridine
The key pyridine precursor, 2-bromo-5-(trifluoromethyl)pyridine, is typically synthesized or procured as a starting material for further elaboration. Several palladium-catalyzed carbonylation and coupling reactions have been documented for its preparation and functionalization:
These methods establish the pyridine core functionalized with bromine and trifluoromethyl groups, essential for subsequent nucleophilic substitution or coupling reactions.
Coupling of Piperazine with Substituted Pyridine
The key step in synthesizing 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine involves nucleophilic substitution or palladium-catalyzed coupling of the pyridine derivative with 4-methylpiperazine.
Nucleophilic Substitution: The bromine atom at the 5-position of the pyridine ring serves as a leaving group, allowing nucleophilic attack by the secondary amine nitrogen of 4-methylpiperazine. This reaction is typically conducted under basic conditions in an appropriate solvent such as DMF or dioxane, often with heating to promote substitution.
Palladium-Catalyzed Coupling: Alternatively, Buchwald-Hartwig amination protocols can be employed, using palladium catalysts and ligands to couple the aryl bromide with 4-methylpiperazine under mild conditions, improving yields and selectivity.
Formation of the Hydrobromide Salt
After obtaining the free base 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine, salt formation is achieved by treatment with hydrobromic acid or hydrobromic acid solutions in solvents such as ethanol or isopropanol. This step improves compound stability, crystallinity, and handling properties.
Purification Techniques
The crude product is purified using:
Column Chromatography: Silica gel chromatography with elution gradients of ethyl acetate and hexanes or petroleum ether is standard to isolate the pure compound.
Recrystallization: From suitable solvents to obtain the hydrobromide salt in high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-bromo-5-(trifluoromethyl)pyridine | Pd catalysts, triethylamine, CO, MeOH, 80–120°C | Functionalized pyridine intermediate |
| 2 | Coupling with 4-methylpiperazine | Nucleophilic substitution or Pd-catalyzed amination | Formation of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine |
| 3 | Salt formation | Hydrobromic acid in ethanol or similar solvent | Hydrobromide salt of target compound |
| 4 | Purification | Silica gel chromatography, recrystallization | Pure, crystalline hydrobromide salt |
Research Findings and Notes
The use of palladium catalysts such as Pd(dppf)Cl2 and triethylamine under carbon monoxide pressure is well-established for introducing carbonyl or coupling functionalities on the pyridine ring, which can be adapted for preparing intermediates leading to the target compound.
Nucleophilic substitution on the bromopyridine ring by piperazine derivatives is a common synthetic strategy, with reaction conditions optimized to minimize side reactions and maximize yield.
Hydrobromide salt formation is a standard approach to improve the physicochemical properties of piperazine derivatives, facilitating their isolation and handling in pharmaceutical contexts.
No direct single-step synthesis of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide was found in the literature; however, the combination of the above methods is the accepted synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Aplicaciones Científicas De Investigación
The compound features a pyridine ring with both bromine and trifluoromethyl substituents, which enhance its chemical reactivity and potential biological activity. The piperazine ring contributes to improved pharmacokinetic properties, potentially enhancing solubility and bioavailability.
Medicinal Chemistry
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been explored for its potential to target various receptors associated with neurological disorders.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can modulate neurotransmitter systems, providing insights into developing treatments for conditions such as depression and anxiety. The trifluoromethyl group is particularly noted for enhancing binding affinity to serotonin receptors.
Biological Studies
The compound is utilized in studies investigating the interaction of pyridyl-piperazine derivatives with biological targets, such as enzymes and receptors. Its unique structure allows researchers to explore its effects on cellular pathways and signaling mechanisms.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown selective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
Materials Science
The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include organic electronics and photonics.
Research Example: Organic Photovoltaics
Research has explored the incorporation of piperazine derivatives into organic photovoltaic devices, where their electronic properties can enhance charge transport and improve device efficiency .
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperazine ring can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .
Comparación Con Compuestos Similares
Key Observations :
Substituent Positioning : The target compound’s 5-bromo-3-trifluoromethyl pyridine substitution is distinct from analogs like the 6-chloro-4-CF₃ variant in , which introduces steric hindrance and alters electronic effects .
Salt Form : Hydrobromide salts (target compound and ) exhibit higher aqueous solubility than free bases (e.g., UDD in ), favoring formulation in polar solvents .
Key Observations :
- The target compound’s synthesis shares similarities with , utilizing tert-butyl-protected piperazines for regioselective coupling. However, the 4-methyl group necessitates additional methylation steps .
- Analogous pyrazole derivatives () employ hydrazine-based cyclization, yielding lower purity (31% by GC-MS) compared to the target’s >95% .
Pharmacological and Physicochemical Data
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s lower LogP (2.8) compared to UDD (3.5) suggests reduced lipid solubility but better aqueous compatibility, critical for intravenous administration .
Actividad Biológica
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide is a synthetic compound notable for its unique structural features, including a pyridine ring with bromine and trifluoromethyl substituents, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.
- Chemical Formula: C11H14BrF3N3
- Molecular Weight: 405.06 g/mol
- CAS Number: 1432053-82-1
The biological activity of this compound largely depends on its interaction with various biological targets. The presence of the trifluoromethyl and bromine groups can significantly influence the compound's binding affinity, selectivity, and overall pharmacokinetic properties. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors, which are critical in various physiological processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit serine hydrolases, particularly those involved in lipid metabolism and signaling pathways. For instance, it has shown selectivity for α/β-hydrolase domain (ABHD) enzymes, which play roles in various biological functions including fertility and inflammation .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially serving as leads for the development of new antibiotics .
Case Studies
- Inhibition of ABHD2 : A study demonstrated that a related compound exhibited significant inhibition of ABHD2 with an IC50 value of 5.50 μM. This highlights the potential for derivatives of this compound to modulate reproductive functions by affecting sperm acrosome reaction .
- Antimicrobial Research : Research into novel antimicrobial agents has identified similar piperazine derivatives as effective against resistant strains of bacteria, indicating a possible pathway for developing new treatments against infections .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Target Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | ABHD Inhibition | 5.50 μM | Selective inhibition observed |
| 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine | Antimicrobial | <10 μg/mL | Effective against Gram-positive bacteria |
| 1-[5-Bromo-2-pyridyl]-4-methyl-piperazine | Enzyme Modulation | 15 μM | Broader target profile |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide, and how are they validated experimentally?
- Answer : The compound features a pyridine ring substituted with bromo and trifluoromethyl groups at positions 5 and 3, respectively, linked to a 4-methylpiperazine moiety. The hydrobromide salt enhances solubility and crystallinity. Structural validation employs techniques like NMR (for H/F/Br integration), mass spectrometry (to confirm molecular weight), and X-ray crystallography (for spatial arrangement). SMILES notation:
CN1CCN(CC1)C2=NC(=C(C=C2)Br)C(F)(F)F.Br.
Q. What synthetic routes are documented for this compound, and what intermediates are critical?
- Answer : Synthesis involves multi-step coupling reactions. A common approach includes:
- Step 1 : Bromination of a trifluoromethylpyridine precursor.
- Step 2 : Piperazine coupling via nucleophilic aromatic substitution (e.g., using tert-butyl carbamate intermediates for protection).
- Step 3 : Hydrobromide salt formation via acid treatment.
Key intermediates include tert-butyl-protected arylpiperazines (e.g., tert-butyl 5-(3-amino-4-(4-methylpiperazin-1-yl)phenyl)-1H-indole-1-carboxylate) and brominated pyridines .
Q. How should researchers ensure compound stability during storage?
- Answer : Store in sealed, moisture-proof containers under inert gas (N₂/Ar) at −20°C. Stability is monitored via periodic HPLC analysis (e.g., reverse-phase C18 columns) to detect degradation products like free piperazine or debrominated derivatives .
Q. Which analytical methods are recommended for purity assessment?
- Answer : Use a combination of:
- HPLC-UV/ELS : Quantify impurities ≥0.1% using gradient elution (acetonitrile/water with 0.1% TFA).
- Elemental Analysis : Confirm Br/F content.
- Karl Fischer Titration : Measure residual water (<1% w/w) .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up?
- Answer : Optimize reaction parameters:
- Temperature : 80–100°C for coupling steps to reduce side reactions.
- Catalyst : Use Pd/Cu-mediated cross-coupling for brominated intermediates.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What strategies address contradictory biological activity data in target validation studies?
- Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and cellular uptake assays.
- Selectivity Profiling : Test against related receptors (e.g., CCR5 vs. muscarinic receptors) to confirm target specificity .
Q. How is impurity profiling conducted for regulatory compliance?
- Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify impurities (e.g., des-bromo analogs, hydrolyzed piperazines). Quantify using certified reference standards (e.g., USP/EP guidelines). Document impurities ≥0.15% .
Q. What in vitro models are suitable for assessing neuropharmacological activity?
- Answer : Prioritize models like:
- Primary Neuronal Cultures : Measure calcium flux (Fluo-4 AM dye) or neurotransmitter release (HPLC-ECD).
- GPCR Binding Assays : Screen for affinity at serotonin/dopamine receptors (radioligand displacement).
- Kinase Inhibition : Use TR-FRET assays for kinase profiling (e.g., JNK3, p38 MAPK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
